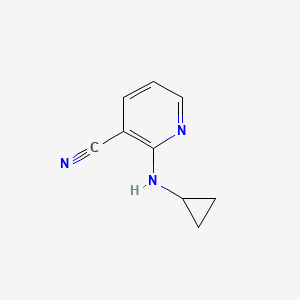

2-(Cyclopropylamino)nicotinonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-(cyclopropylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVWMXLKPISDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467817 | |

| Record name | 2-(cyclopropylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-90-1 | |

| Record name | 2-(cyclopropylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropylamino-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropylamino Nicotinonitrile and Its Derivatives

Established Synthetic Routes for 2-(Cyclopropylamino)nicotinonitrile

The primary and most well-established method for synthesizing this compound is through the nucleophilic substitution of a halo-substituted nicotinonitrile with cyclopropylamine (B47189).

Nucleophilic Substitution of 2-Chloronicotinonitrile with Cyclopropylamine

The reaction between 2-chloronicotinonitrile and cyclopropylamine is a common and effective method for producing this compound. ekb.egosi.lv This reaction is a type of nucleophilic aromatic substitution, where the cyclopropylamine acts as the nucleophile, displacing the chloride ion from the pyridine (B92270) ring. youtube.comresearchgate.net

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, and the choice of solvent.

Microwave-assisted synthesis has been shown to be an effective method for this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating. The reaction is typically carried out in a suitable solvent, and the choice of solvent can significantly impact the reaction's success.

| Parameter | Condition | Effect on Reaction |

| Temperature | Elevated temperatures or microwave irradiation | Increases reaction rate |

| Solvent | Dioxane, Ethanol | Can influence solubility of reactants and reaction efficiency |

| Base | Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3) | Used to neutralize the HCl formed during the reaction |

This table summarizes common reaction conditions for the synthesis of this compound.

Optimization studies have focused on finding the ideal combination of these parameters to maximize the yield and purity of the final product. For instance, the use of a specific base like cesium carbonate can be crucial for the reaction to proceed efficiently. nih.gov

To further improve the efficiency of the synthesis, various catalyst systems can be employed. Palladium-based catalysts, in conjunction with specific ligands, have been found to be effective in facilitating this type of C-N cross-coupling reaction.

Commonly used catalyst systems include:

Palladium(II) acetate (B1210297) (Pd(OAc)2) with a BINAP ligand. nih.gov

These catalysts work by facilitating the formation of the new carbon-nitrogen bond, thereby lowering the activation energy of the reaction and allowing it to proceed under milder conditions.

Conversion of this compound to Related Nicotinic Acid Derivatives

Once this compound is synthesized, it can be further converted into other valuable nicotinic acid derivatives through standard organic transformations.

Hydrolysis of the Nitrile Group to 2-(Cyclopropylamino)nicotinic Acid (2-CAN)

The nitrile group of this compound can be hydrolyzed to a carboxylic acid group to form 2-(cyclopropylamino)nicotinic acid (2-CAN). This transformation is typically achieved under acidic or basic conditions. google.comresearchgate.net The process involves the addition of water across the carbon-nitrogen triple bond of the nitrile, followed by tautomerization and further hydrolysis to the carboxylic acid.

| Reagent | Condition | Product |

| Strong Acid (e.g., HCl, H2SO4) or Base (e.g., NaOH, KOH) and Water | Heating | 2-(Cyclopropylamino)nicotinic Acid (2-CAN) |

This table outlines the general conditions for the hydrolysis of this compound.

Esterification to Methyl 2-(Cyclopropylamino)nicotinate (Me-CAN)

The corresponding ester, methyl 2-(cyclopropylamino)nicotinate (Me-CAN), can be synthesized either directly from 2-(cyclopropylamino)nicotinic acid or through other synthetic routes. nih.gov A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comscholarsresearchlibrary.com

Alternatively, Me-CAN can be synthesized through a transesterification reaction of another nicotinate (B505614) ester with methanol (B129727) in the presence of a suitable catalyst. google.com

| Starting Material | Reagents | Product |

| 2-(Cyclopropylamino)nicotinic Acid (2-CAN) | Methanol, Sulfuric Acid | Methyl 2-(Cyclopropylamino)nicotinate (Me-CAN) |

| A different nicotinate ester | Methanol, Catalyst (e.g., Sodium Methoxide) | Methyl 2-(Cyclopropylamino)nicotinate (Me-CAN) |

This table shows the primary methods for the synthesis of Methyl 2-(Cyclopropylamino)nicotinate.

Advanced and Continuous Flow Synthetic Approaches

The shift from traditional batch processing to more advanced and continuous manufacturing is a key trend in the chemical industry. cetjournal.it This evolution is motivated by the desire for enhanced safety, reduced environmental impact, and improved efficiency. mdpi.com For a molecule like this compound, these modern approaches offer significant advantages over conventional methods.

Process intensification (PI) involves the development of innovative equipment and techniques to achieve dramatic reductions in plant size and significant increases in production efficiency. orientjchem.org The core goals of PI include reducing capital investment, energy usage, and raw material costs while enhancing process safety and environmental performance. orientjchem.org These strategies often combine multiple operations, such as reaction and separation, into a single, multifunctional unit. orientjchem.org

Continuous flow chemistry is a cornerstone of process intensification. In this approach, reagents are pumped through a network of tubes or channels where the reaction occurs. This methodology is particularly advantageous for the synthesis of key intermediates required for producing this compound, such as 2-chloronicotinonitrile.

The benefits of using continuous flow for intermediate synthesis include:

Enhanced Safety: Many chemical syntheses involve hazardous reagents or unstable intermediates. Continuous flow reactors handle only small volumes at a time, minimizing risks associated with explosions or toxic releases.

Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, and residence time) in a flow system often leads to higher yields and purity compared to batch processes. mdpi.com

Scalability: Scaling up a continuous flow process is typically more straightforward than a batch process. Instead of using larger, more dangerous reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel.

By implementing continuous flow methodologies, manufacturers can produce key intermediates more safely and efficiently, paving the way for a more robust and sustainable supply chain for the final this compound product.

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edumsu.edu Two of its most important principles are waste prevention and atom economy. instituteofsustainabilitystudies.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste at the molecular level. acs.orgwordpress.com

The primary synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with cyclopropylamine. In this reaction, a base is typically used to neutralize the hydrogen chloride (HCl) by-product.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) | |

|---|---|---|---|---|---|---|

| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | This compound | C₉H₉N₃ | 159.19 | |

| Cyclopropylamine | C₃H₇N | 57.10 | Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | 137.65 | |

| Triethylamine (Base) | (C₂H₅)₃N | 101.19 | ||||

| Total Reactant Mass | 296.84 | Total Product Mass | 296.84 | |||

| Atom Economy Calculation | ||||||

| Formula: | (MW of Desired Product / Sum of MW of all Reactants) x 100 | |||||

| Calculation: | (159.19 / 296.84) x 100 |

| % Atom Economy: | 53.6% | | | | | |

This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass ends up as a by-product. Green chemistry encourages the development of alternative synthetic routes with higher atom economy, for example, through catalytic processes that avoid the use of stoichiometric reagents and reduce derivatization steps. yale.eduacs.org Waste reduction is also achieved by minimizing the use of auxiliary substances like solvents and separation agents or replacing them with more environmentally benign alternatives. yale.edu

Synthesis of Related Nicotinonitrile Derivatives for Structure-Activity Relationship Studies

To explore the full potential of the nicotinonitrile scaffold, researchers synthesize a wide array of derivatives. By systematically modifying the structure of the parent molecule and evaluating the impact on its biological activity, a structure-activity relationship (SAR) can be established. mdpi.comnih.gov This knowledge is crucial for designing new compounds with improved properties.

The pyridine ring is a versatile core, but functionalizing it at specific positions can be challenging. nih.gov While direct functionalization at the ortho- (C2, C6) and para- (C4) positions relative to the ring nitrogen is often straightforward, modifying the meta- (C3, C5) positions presents a greater synthetic hurdle. nih.govresearchgate.net

Researchers have developed several advanced strategies to achieve regioselective functionalization:

C-H Activation: This modern approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often using a transition metal catalyst. This avoids the need for pre-functionalized substrates, making syntheses more efficient. nih.gov

Dearomatization-Rearomatization: To access the less reactive meta-positions, chemists can employ a strategy where the pyridine ring is temporarily dearomatized. This activates the ring for electrophilic attack at the desired position. A subsequent rearomatization step restores the aromatic system, now bearing the new functional group. nih.govresearchgate.net

Electrochemical Methods: Electrosynthesis offers a sustainable and highly tunable method for functionalization. For instance, by simply changing the type of electrolytic cell (divided vs. undivided), researchers can selectively introduce a carboxyl group at either the C5 or C4 position of the pyridine ring using CO₂. researchgate.net

Table 2: Summary of Functionalization Strategies for the Pyridine Ring

| Strategy | Target Position(s) | Description |

|---|---|---|

| Directed Ortho-Metalation (DoM) | C2, C6 | A directing group on the pyridine ring guides a metalating agent (e.g., organolithium) to an adjacent position for functionalization. |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | A nucleophile displaces a leaving group (e.g., a halogen) at electron-deficient positions of the ring. |

| Dearomatization-Rearomatization | C3, C5 | The ring is temporarily made non-aromatic to enable functionalization at meta-positions, followed by restoration of aromaticity. nih.govresearchgate.net |

| Electrochemical Carboxylation | C4, C5 | The regioselectivity of carboxylation using CO₂ can be controlled by the choice of electrolytic cell setup. researchgate.net |

| Transition Metal-Catalyzed C-H Functionalization | Various | Direct functionalization of C-H bonds at various positions can be achieved using catalysts based on palladium, rhodium, iridium, and other metals. nih.gov |

These methods provide chemists with a powerful toolkit to create a diverse library of nicotinonitrile derivatives, enabling thorough SAR studies.

Building a library of compounds for SAR studies requires the ability to introduce a wide variety of chemical groups onto the nicotinonitrile scaffold. This is achieved through a range of chemical reactions, including amination, halogenation, and cyclization.

Amination: Introducing different amino groups can significantly alter a molecule's properties. Direct C-H amination is a modern technique that allows for the installation of an amino group without prior functionalization of the substrate. chemrxiv.org

Halogenation: Introducing halogens (F, Cl, Br, I) serves two purposes. Halogens themselves can influence biological activity, and they also act as versatile chemical "handles" that can be easily replaced by other functional groups through cross-coupling reactions. nih.gov

Cyclization: Fusing additional rings onto the nicotinonitrile core can dramatically change the molecule's three-dimensional shape and properties. For example, reacting nicotinonitrile derivatives with various electrophilic reagents can lead to the formation of fused heterocyclic systems, such as pyrano[2,3-b]pyridines. researchgate.net One-pot reactions, where multiple transformations occur in the same vessel, are often used to efficiently construct these complex, polycyclic structures. researchgate.net

Table 3: Examples of Reactions for Introducing Chemical Diversity

| Reaction Type | Reagents/Conditions | Resulting Structure/Substituent | Reference |

|---|---|---|---|

| Cyclocondensation | Chalcone, Malononitrile (B47326), Ammonium Acetate | Synthesis of a core 2-aminonicotinonitrile structure. | nih.gov |

| Cyclization | 2,6-dioxonicotinonitrile, Benzaldehyde derivative | Formation of a fused pyrano[2,3-b]pyridine ring system. | researchgate.net |

| One-Pot Synthesis | 1,3-diaryl-prop-2-en-1-ones, Malononitrile, Pyrrolidine | Generates highly substituted 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles. | researchgate.net |

| C-H Amination | Azidium ions, Base, Heat | Direct introduction of an amino group onto the aromatic ring via a dearomative cycloaddition. | chemrxiv.org |

| Halogenation | N-Halosuccinimide or other halogenating agents | Introduction of a halogen atom (e.g., Br) which can be used for further functionalization. | nih.gov |

Through the strategic application of these and other reactions, chemists can systematically explore the chemical space around the this compound core, leading to the discovery of new derivatives with tailored characteristics.

Chemical Reactivity and Derivatization Strategies of 2 Cyclopropylamino Nicotinonitrile

Reaction Mechanisms Involving the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that participates in a variety of chemical reactions. Its strong dipole and the electrophilicity of the carbon atom make it a target for nucleophiles, while the nitrogen's lone pair allows for activation by protonation. chemistrysteps.com

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under either acidic or basic conditions. libretexts.org The reaction typically occurs in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. chemistrysteps.comebsco.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This activation step increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. The resulting intermediate, an imidic acid, then tautomerizes to form the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide yields the carboxylic acid. The kinetics of this process can be influenced by factors such as pH, temperature, and the presence of catalysts. rsc.orgnih.gov

In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form the imidic acid, leading to the amide. While specific kinetic data for the hydrolysis of 2-(cyclopropylamino)nicotinonitrile is not extensively detailed in the available literature, the general mechanisms for nitrile hydrolysis provide a foundational understanding of its expected behavior. chemistrysteps.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives. chemistrysteps.com These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the nitrile group. The initial reaction forms an imine anion salt upon nucleophilic attack. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comlibretexts.org This two-step process provides a reliable method for converting the nitrile functionality into a ketone, thereby introducing a new organic substituent to the molecule.

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the addition of two hydride equivalents. The initial hydride addition forms an imine anion, which is complexed with aluminum. A second hydride addition then leads to a dianion intermediate, which, upon aqueous workup, yields the primary amine. libretexts.org

Formation of Heterocycles: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. For example, nicotinonitrile derivatives can be synthesized through multi-component reactions, often utilizing malononitrile (B47326) as a key building block. researchgate.net These reactions can proceed via a Michael addition followed by cyclization to form highly functionalized pyridine (B92270) systems. researchgate.net

A summary of common nucleophilic addition reactions at the nitrile carbon is presented below.

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | Primary Amine |

| Organometallic | Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone |

Chemical Transformations of the Cyclopropylamino Group

The 2-(cyclopropylamino) substituent offers additional sites for chemical modification, involving both the secondary amine and the unique cyclopropyl (B3062369) ring.

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under certain conditions, although it is generally stable in many common organic transformations. Its stability can be influenced by the nature of the substituents on the ring and the reaction conditions employed. For instance, while stable to many reagents, the cyclopropyl ring can undergo cleavage under harsh acidic conditions or certain catalytic hydrogenations. Studies on related molecules like C-cyclopropyl-N-methylnitrone in cycloaddition reactions indicate the cyclopropyl moiety can remain intact during complex transformations. scielo.org.mx

The secondary amine in the 2-(cyclopropylamino) group is a nucleophilic center and a site for straightforward derivatization. Common reactions include acylation, alkylation, and sulfonylation, which are used to introduce a variety of functional groups, thereby modifying the molecule's steric and electronic properties.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide).

Alkylation: The secondary amine can be alkylated using alkyl halides, although controlling the extent of alkylation can sometimes be challenging.

Sulfonylation: Treatment with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, yields stable sulfonamides. nih.gov This particular derivatization is often used in analytical chemistry to improve chromatographic properties and detection sensitivity. nih.gov

These modifications are crucial in medicinal chemistry for structure-activity relationship (SAR) studies, as seen in the optimization of related pyrazolopyrimidine compounds where modifications to amine substituents significantly impacted biological activity and metabolic stability. acs.orgnih.gov

Derivatization Strategies for Analytical and Research Applications

Derivatization is a key strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. mdpi.com For a molecule like this compound, derivatization can target either the secondary amine or potentially the nitrile group to improve analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netlibretexts.org

Targeting the Amine Group: The secondary amine is a common target for derivatization. Reagents that introduce a chromophore or a fluorophore are particularly useful for UV-Vis or fluorescence detection in HPLC. libretexts.org

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, significantly lowering detection limits. libretexts.org

o-Phthalaldehyde (OPA): While primarily used for primary amines, it can be adapted for secondary amines, yielding fluorescent isoindole derivatives. libretexts.org

Acyl Chlorides: Reagents like hexylchloroformate can be used to form amide derivatives that improve reversed-phase LC retention and provide a more specific mass for mass spectrometry detection. researchgate.net

Targeting Multiple Functional Groups: For complex analyses like metabolomics, multi-functional derivatization schemes can be employed. For example, a dual-derivatization approach could tag amine and hydroxyl groups with one reagent, followed by the coupling of carboxylate groups with another, allowing for comprehensive analysis in a single run. nih.gov

The table below summarizes common derivatizing agents and their applications for analyzing molecules with secondary amine functionalities.

Table 2: Derivatization Agents for Analytical Applications of Secondary Amines

| Derivatizing Agent | Functional Group Targeted | Purpose | Analytical Technique |

|---|---|---|---|

| Hexylchloroformate | Secondary Amine | Improve chromatographic retention and MS specificity | LC-MS |

| 2-Naphthalenesulfonyl Chloride | Secondary Amine | Introduce a UV-active moiety | HPLC-UV |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | Introduce a fluorescent tag | HPLC-Fluorescence |

Chemical Derivatization for Enhanced Spectroscopic Detection

The intrinsic spectroscopic characteristics of this compound can be fine-tuned via chemical derivatization to augment its detection and quantification in diverse analytical procedures. The 2-aminopyridine (B139424) unit is known for its favorable absorption and emission properties, which makes it a practical fluorescent marker for investigating biomolecules such as oligosaccharides. nih.govnih.govacs.org Alterations to this fundamental structure can induce changes in its chromophoric and fluorophoric systems, thereby modifying its spectroscopic behavior.

A feasible approach involves appending auxochromes and chromophores to the pyridine ring. For example, the placement of electron-donating or electron-withdrawing groups at the C-4 and C-6 positions of the pyridine ring can modulate the intramolecular charge transfer (ICT) phenomena within the molecule, which consequently influences its fluorescent attributes. Studies on 2-amino-4,6-diphenylnicotinonitriles have demonstrated that such molecules can function as fluorescent sensors. mdpi.com

An alternative method could be the derivatization of the exocyclic amino group. Although the cyclopropylamino moiety is central to the molecule's identity, its modification through reactions like acylation or sulfonylation would induce substantial alterations in the electronic distribution and, as a result, the spectroscopic profile. Nevertheless, the implications of such changes must be meticulously assessed to prevent the loss of primary binding interactions, particularly if the compound serves as a ligand.

The following table details potential derivatization methods and their anticipated effects on spectroscopic properties.

| Derivatization Strategy | Reagents and Conditions | Expected Spectroscopic Change | Potential Application |

| Introduction of a styryl group at C-4 | 4-Vinylpyridine, Pd catalyst | Bathochromic shift in absorption and emission spectra | Development of a long-wavelength fluorescent probe |

| Nitration at C-5 | HNO₃/H₂SO₄ | Quenching of fluorescence | "Turn-off" fluorescent sensor |

| Acylation of the amino group | Acetic anhydride, pyridine | Hypsochromic shift in absorption | Protecting group strategy with spectroscopic monitoring |

| Conversion of nitrile to tetrazole | Sodium azide, zinc chloride | Alteration of UV-Vis spectrum | Bioisosteric replacement with altered spectroscopic signature |

| This table presents hypothetical derivatization strategies based on the general reactivity of the 2-aminonicotinonitrile scaffold and their potential impact on spectroscopic properties. |

Functional Group Interconversions for Library Synthesis and Lead Optimization

The this compound scaffold serves as an excellent starting point for the creation of chemical libraries aimed at lead optimization in drug discovery. tandfonline.comnih.gov Functional group interconversions (FGI) represent a critical strategy for the systematic modification of the molecular structure to investigate structure-activity relationships (SAR). ub.edufiveable.me The reactivity of the 2-aminopyridine core facilitates a broad spectrum of chemical transformations. rsc.orgnih.gov

A prevalent strategy in library synthesis involves the modification of the pyridine ring. The C-4, C-5, and C-6 positions are amenable to substitution, which can profoundly influence the biological activity of the resultant derivatives. For instance, research on other 2-aminonicotinonitrile derivatives has indicated that substituents at the C-4 and C-6 positions can augment biological activity, whereas substituents at the C-5 position may exert an opposite effect. tandfonline.comnih.gov

The exocyclic amino group can also be a point of derivatization. While the preservation of the cyclopropyl group may be crucial for interaction with a specific biological target, the secondary amine functionality permits reactions such as N-alkylation or N-arylation to further probe the SAR.

The nitrile group is another versatile functional handle for FGI. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or converted into various five-membered heterocyclic rings, including tetrazoles or oxadiazoles. These transformations introduce new functionalities capable of engaging in distinct interactions with a biological target.

A hypothetical library synthesis originating from the this compound core could encompass the following parallel synthesis methodologies:

| Core Position | Reaction Type | Example Reagents | Resulting Functionality |

| C-4 | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted derivatives |

| C-6 | Buchwald-Hartwig Amination | Various amines, Pd catalyst | Amino-substituted derivatives |

| Nitrile Group | Cycloaddition | Sodium azide | Tetrazole ring |

| Amino Group | Reductive Amination | Aldehydes/ketones, NaBH(OAc)₃ | N-alkylated derivatives |

| This table outlines a potential strategy for creating a chemical library based on the functional group interconversions of the this compound scaffold. |

The execution of such a library synthesis would enable a methodical exploration of the chemical space surrounding the lead compound, thereby expediting the identification of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Role of 2 Cyclopropylamino Nicotinonitrile As a Synthetic Intermediate

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The utility of 2-(Cyclopropylamino)nicotinonitrile as a precursor in the synthesis of APIs is well-documented, particularly in the production of antiretroviral drugs.

This compound is a crucial starting material in the synthesis of key building blocks for Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. A significant application is in the production of 2-cyclopropylamino nicotinic acid (2-CAN), a primary intermediate in several Nevirapine synthesis routes. google.com The synthesis involves the hydrolysis of the nitrile group of this compound to a carboxylic acid. google.com

Furthermore, a more streamlined and cost-effective process for Nevirapine synthesis utilizes a derivative of this compound, methyl 2-cyclopropylaminonicotinate (Me-CAN). vcu.edu In this process, Me-CAN is reacted with 2-chloro-3-amino-4-picoline (CAPIC) under basic conditions to form 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), a direct precursor that undergoes ring closure to form Nevirapine. google.comvcu.edu This improved synthesis pathway highlights the importance of this compound derivatives in manufacturing essential medicines.

Table 1: Key Steps in the Synthesis of Nevirapine Precursors from this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Significance |

| This compound | Aqueous potassium hydroxide (B78521), reflux | 2-Cyclopropylamino nicotinic acid (2-CAN) | Key intermediate for Nevirapine synthesis google.com |

| Methyl 2-cyclopropylaminonicotinate (Me-CAN) | 2-Chloro-3-amino-4-picoline (CAPIC), sodium hydride, diglyme | 2-(Cyclopropylamino) nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR) | Direct precursor to Nevirapine in an improved, high-yield process google.comvcu.edu |

The integration of this compound into multi-step synthetic routes for HIV therapeutics is best exemplified by its role in the production of Nevirapine. google.comvcu.edu Traditional methods for Nevirapine synthesis were often costly and involved numerous steps. The development of synthetic pathways starting from this compound or its ester derivative, Me-CAN, has led to more efficient and economical manufacturing processes. google.comvcu.edu

Scaffold for Novel Medicinal Chemistry Research

The nicotinonitrile core of this compound serves as a valuable scaffold for the design and synthesis of new chemical entities with potential therapeutic applications beyond its use in HIV treatment.

The nicotinonitrile ring system is a prominent feature in a variety of biologically active compounds. ekb.eg Medicinal chemists have utilized this scaffold to develop novel molecules targeting a range of diseases. By modifying the substituents on the nicotinonitrile core, researchers can create libraries of compounds for biological screening.

For example, new series of diarylpyrimidine analogues incorporating a cyclopropylamino group have been synthesized and evaluated for their anti-HIV activity. nih.gov In these studies, the cyclopropylamino-nicotinonitrile moiety is a key structural element contributing to the molecule's interaction with the biological target. nih.gov Beyond infectious diseases, nicotinonitrile derivatives have been investigated for their potential as anticancer, anti-inflammatory, and bronchodilator agents. ekb.eg

Table 2: Examples of Biologically Active Scaffolds Derived from Nicotinonitrile

| Compound Class | Therapeutic Target/Activity | Research Findings |

| Diarylpyrimidines | Anti-HIV | A series of 29 analogues were synthesized, with some showing potent activity against wild-type HIV-1. nih.gov |

| Nicotinonitrile Hybrids | Anticancer (PIM-1 kinase inhibitors) | Synthesized hybrids demonstrated inhibitory activity against cancer cell proliferation. ekb.eg |

| Nicotinonitrile Conjugates | Anti-inflammatory | Developed to inhibit cyclooxygenase enzymes involved in inflammation. ekb.eg |

| Substituted Nicotinonitriles | Bronchodilators | Certain derivatives showed potent bronchodilation properties, in some cases exceeding that of theophylline. ekb.eg |

While specific examples of large-scale combinatorial libraries based on this compound are not extensively documented, the principles of combinatorial chemistry are evident in the synthetic strategies used to diversify the nicotinonitrile core. Multi-component, "one-pot" reactions are frequently employed to generate a variety of substituted nicotinonitriles from simple starting materials in an efficient manner. aminer.orgnih.gov

These methods allow for the rapid assembly of complex molecules by combining three or more reactants in a single reaction vessel. For example, a three-component synthesis using pyridine (B92270), malononitrile (B47326), and an α-iodonicotinonitrile derivative has been used to produce highly substituted nicotinonitriles. aminer.org Such approaches are analogous to combinatorial synthesis in that they enable the creation of a diverse set of compounds for screening and lead optimization by varying the individual components. These efficient synthetic routes are crucial for exploring the chemical space around the nicotinonitrile scaffold and identifying new therapeutic agents. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization Methodologies for Research

Spectroscopic Techniques for Structural Elucidation

Structural elucidation is primarily achieved through a combination of spectroscopic methods that probe the molecule's atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum for 2-(Cyclopropylamino)nicotinonitrile would provide distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine proton. The expected chemical shifts (δ) are influenced by the electronic environment. The pyridine protons would appear in the aromatic region (typically δ 6.5-8.5 ppm). The methine and methylene (B1212753) protons of the cyclopropyl group would be found in the upfield region (typically δ 0.5-3.0 ppm). The amine (N-H) proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. docbrown.info For this compound, distinct signals would be expected for the pyridine carbons, the nitrile carbon, and the cyclopropyl carbons. The carbons of the pyridine ring and the nitrile group would resonate in the downfield region (δ 110-160 ppm), while the sp³-hybridized carbons of the cyclopropyl group would appear in the upfield region (δ 5-30 ppm).

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Pyridine-H | 6.5 - 8.5 | - |

| Cyclopropyl-H (methine) | 2.5 - 3.0 | 20 - 30 |

| Cyclopropyl-H (methylene) | 0.5 - 1.0 | 5 - 15 |

| Amine-H | Variable (broad) | - |

| Pyridine-C | - | 100 - 160 |

| Nitrile-C | - | 115 - 125 |

| Cyclopropyl-C (methine) | - | 20 - 30 |

| Cyclopropyl-C (methylene) | - | 5 - 15 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

2D NMR and NOESY: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the different protons on the pyridine ring and between the protons within the cyclopropyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. nih.gov For this compound, a NOESY experiment could confirm the connectivity by showing through-space correlations between the amine proton and the adjacent cyclopropyl and pyridine protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C≡N (nitrile) bond, C-N bonds, and the aromatic C=C and C-H bonds of the pyridine ring.

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (cyclopropyl) | Stretching | 2850 - 3000 |

| C≡N (nitrile) | Stretching | 2210 - 2260 |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1600 |

The presence of a sharp, intense band in the 2210-2260 cm⁻¹ region is a strong indicator of the nitrile group. nist.govnist.gov The N-H stretch of the secondary amine would typically appear as a single, sharp band in the 3300-3500 cm⁻¹ range. nih.govresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.

High-Resolution Mass Spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₉H₉N₃). The predicted monoisotopic mass is 159.07965 Da. uni.lu In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, with a predicted m/z of 160.08693. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 182.06887), might also be observed. uni.lu

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, yielding smaller ions. The fragmentation pattern would be key to confirming the structure, with expected losses of fragments corresponding to the cyclopropyl group or the nitrile group.

| Ion | Predicted m/z | Description |

| [M]⁺ | 159.07910 | Molecular Ion |

| [M+H]⁺ | 160.08693 | Protonated Molecule |

| [M+Na]⁺ | 182.06887 | Sodium Adduct |

| [M-H]⁻ | 158.07237 | Deprotonated Molecule |

Data sourced from predicted values. uni.lu

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule. The spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted pyridine system. These absorptions are due to π → π* and n → π* electronic transitions. The exact position and intensity of these bands are sensitive to the solvent polarity. nih.govgoogle.com

Advanced Characterization Techniques for Solid-State Analysis

To understand the properties of the compound in its solid state, advanced techniques like X-ray diffraction are employed.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov If suitable single crystals of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine proton and the nitrogen atoms of the pyridine ring and nitrile group. This technique would unambiguously confirm the molecular structure and reveal how the molecules pack in the crystal lattice. Powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline material, confirm its phase purity, and identify its crystalline form. researchgate.net As of now, no public crystal structure data is available for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₉H₉N₃. nih.gov This comparison serves as a crucial checkpoint for verifying the empirical formula and assessing the compound's elemental purity following synthesis.

The theoretical elemental composition is derived from the compound's molecular formula and the atomic weights of its constituent elements. For this compound (Molecular Weight: 159.19 g/mol ), the expected values are foundational for validating synthesis outcomes. nih.gov In the synthesis of related 2-aminopyridine (B139424) derivatives, elemental analysis is routinely employed alongside spectroscopic data to unequivocally confirm the structure of the final products. nih.gov A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered evidence of high purity.

Table 1: Theoretical Elemental Composition of this compound This table presents the calculated theoretical percentages for Carbon, Hydrogen, and Nitrogen based on the compound's molecular formula (C₉H₉N₃).

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 67.90 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 26.40 |

| Total | | | | 159.19 | 100.00 |

Chromatographic Methods for Purity, Separation, and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts. They are vital for assessing purity, monitoring the progress of synthesis reactions, and preparing high-purity samples for further investigation.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile compounds like this compound. Given that aminopyridine derivatives are often hydrophilic basic compounds, specialized HPLC methods are required to achieve effective separation and good peak shape without relying on ion-pairing reagents that are incompatible with mass spectrometry (LC/MS). helixchrom.comhelixchrom.com

Method development for related aminopyridines has explored various stationary phases to optimize separation. sielc.com Reversed-phase columns, such as the Shim-pack Scepter C₁₈, are frequently used. cmes.org Additionally, mixed-mode columns that combine reversed-phase with ion-exchange mechanisms, or specialized columns that leverage hydrogen-bonding interactions, have proven effective for separating closely related isomers and impurities. sielc.comsielc.com Isocratic elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at pH 7.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a common approach. helixchrom.comcmes.org Such methods are validated for their ability to provide high resolution, good recovery, and excellent repeatability. cmes.org

Table 2: Exemplary HPLC Conditions for Analysis of Related Aminopyridine Compounds This table summarizes typical parameters used in HPLC methods for the analysis of aminopyridine compounds, which can be adapted for this compound.

| Parameter | Condition | Source |

|---|---|---|

| Column | Shim-pack Scepter C₁₈ | cmes.org |

| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10 v/v) | cmes.org |

| Elution Mode | Isocratic | helixchrom.comcmes.org |

| Flow Rate | 0.5 mL/min | cmes.org |

| Column Temperature | 35 °C | cmes.org |

| Detection | UV at 280 nm | cmes.org |

| Injection Volume | 10 µL | cmes.org |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, direct GC analysis of this compound is challenging due to the polar secondary amine functional group, which can cause poor peak shape and thermal decomposition in the hot injector port. researchgate.netthermofisher.com To overcome these limitations, chemical derivatization is employed. jfda-online.comjfda-online.com

Derivatization is a chemical reaction that converts the polar amine into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.com This is typically achieved by replacing the active hydrogen on the nitrogen atom with a nonpolar protecting group. sigmaaldrich.com Common strategies applicable to the secondary amine in this compound include silylation and acylation. thermofisher.comjfda-online.comsigmaaldrich.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amine to form a less polar trimethylsilyl (B98337) derivative. thermofisher.comyoutube.com This process increases volatility and reduces unwanted interactions with the GC column, enabling robust and reproducible analysis. sigmaaldrich.comyoutube.com Once derivatized, the compound can be readily separated and identified by GC-MS, providing a powerful tool for detecting trace-level impurities or metabolites. researchgate.netnih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amines This table lists common reagents used to create volatile derivatives of compounds containing amine functional groups, making them amenable to GC-MS analysis.

| Derivatization Method | Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH₂, -OH, -SH, -COOH |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -OH, -SH, -COOH |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH |

| Alkylation | Methyl Chloroformate | MCF | -NH₂, -OH |

Biological Activity and Mechanism of Action Research

Antimicrobial Activity Investigations

No specific studies detailing the evaluation of 2-(Cyclopropylamino)nicotinonitrile against microbial strains were identified. The following sections outline the general methodologies that would be used in such an investigation, based on research practices for analogous compounds.

In a typical antimicrobial screening, this compound would be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Hypothetical Test Panel:

| Gram-Positive Strains | Gram-Negative Strains |

| Staphylococcus aureus | Escherichia coli |

| Streptococcus pneumoniae | Pseudomonas aeruginosa |

| Enterococcus faecalis | Klebsiella pneumoniae |

The activity would be initially assessed by methods such as the disk diffusion assay, where the zone of inhibition around a disk impregnated with the compound would indicate its antibacterial effect.

Following a preliminary screening, the Minimum Inhibitory Concentration (MIC) would be determined to quantify the compound's potency. This is the lowest concentration of the compound that prevents visible growth of a microorganism.

Illustrative MIC Data Table (Hypothetical):

| Bacterial Strain | MIC (µg/mL) |

| S. aureus | Data not available |

| E. coli | Data not available |

| P. aeruginosa | Data not available |

Without experimental data, it is impossible to provide factual MIC values for this compound.

The mechanism of action for nicotinonitrile derivatives can vary. Some are known to interfere with metabolic pathways essential for bacterial survival, while others may disrupt cell wall synthesis. For instance, some related heterocyclic compounds have been found to inhibit enzymes crucial for bacterial replication. However, without specific research on this compound, any proposed mechanism would be purely speculative.

Anticoagulant Properties Research

No direct research was found assessing the anticoagulant properties of this compound. The following sections describe the standard research approaches for investigating such effects.

A primary target for modern anticoagulants is Activated Factor X (FXa), a critical enzyme in the coagulation cascade. Research would involve in vitro assays to measure the inhibitory effect of this compound on FXa.

Hypothetical FXa Inhibition Data:

| Compound | IC₅₀ (nM) |

| This compound | Data not available |

| Apixaban (Reference) | ~2 |

| Rivaroxaban (Reference) | ~0.7 |

The half-maximal inhibitory concentration (IC₅₀) would be a key parameter to determine its potency as an FXa inhibitor.

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. For nicotinonitrile derivatives, key structural features that could influence anticoagulant potential include the nature of the substituent at the 2-position of the pyridine (B92270) ring and the presence of other functional groups. The cyclopropylamino group in the target compound would be a key determinant of its interaction with the target enzyme. However, without a foundational study on this compound, no SAR data is available.

Anti-inflammatory Activity Studies

Research into the anti-inflammatory potential of this compound derivatives has shown promising results in both laboratory and living organism models.

In laboratory settings, certain nicotinonitrile derivatives have demonstrated significant anti-inflammatory activity. researchgate.net For instance, at a concentration of 250 µg/ml, compounds designated as 3a, 4c, and 8c exhibited notable inhibition of protein denaturation, with rates of 83.24%, 86.44%, and 85.14% respectively. researchgate.net This effect is comparable to that of the well-known anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.net The anti-inflammatory properties of these compounds are often assessed through their ability to inhibit protein denaturation and stabilize cell membranes, key processes in the inflammatory response. researchgate.net

Further studies have explored the anti-inflammatory potential of related compounds. For example, Pterin-6-carboxylic acid and Cyclopropane (B1198618) pentanoic acid 2-undecyl have shown significant anti-inflammatory potential in computational models. researchgate.net These findings suggest that these and similar compounds could be promising candidates for the development of new anti-inflammatory drugs, though further testing in living organisms is required to confirm their effectiveness. researchgate.net

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.govwikipedia.orgwikipedia.org The inhibition of COX-2 is a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

The interaction between nitric oxide (NO) and prostaglandins (PGs) also plays a significant role in inflammation. nih.gov Both NO and PGs are produced in large amounts during inflammatory responses by inducible enzymes. nih.gov Some compounds can modulate the biosynthesis of prostaglandins, contributing to their anti-inflammatory effects. nih.govnih.gov The mechanism of action for some inhibitors involves binding to specific amino acid residues within the active site of the COX-2 enzyme, such as Tyr-385 and Ser-530, thereby blocking its activity. nih.gov

Anticancer Activity Research

Derivatives of this compound have also been extensively investigated for their potential as anticancer agents. These studies have revealed their ability to kill cancer cells, inhibit their growth, and trigger programmed cell death through various molecular pathways.

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of nicotinonitrile derivatives against a range of cancer cell lines. nih.govnih.govnih.gov For example, certain synthesized nicotinonitrile derivatives have shown potent activity against hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. nih.gov Specifically, compounds 13 and 19 in one study exhibited strong cytotoxic effects, with IC50 values of 8.78 ± 0.7 and 5.16 ± 0.4 μg/mL for HepG2 cells, and 15.32 ± 1.2 and 4.26 ± 0.3 μg/mL for HeLa cells, respectively. nih.gov

In another study, cyanopyridine derivatives showed promising cytotoxicity against HepG-2, HCT-116, MCF-7, and PC-3 cell lines. nih.gov Compounds 4c and 4d were particularly effective against the HePG2 cell line, with IC50 values of 8.02 ± 0.38 and 6.95 ± 0.34 μM, respectively, which were more potent than the reference drug 5-fluorouracil. nih.gov The antiproliferative activity of these compounds is often attributed to the specific chemical structures and modifications of the nicotinonitrile scaffold. nih.govnih.gov

Interactive Table: Cytotoxicity of Nicotinonitrile Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 | Source |

| 13 | HepG2 | 8.78 ± 0.7 μg/mL | nih.gov |

| 19 | HepG2 | 5.16 ± 0.4 μg/mL | nih.gov |

| 13 | HeLa | 15.32 ± 1.2 μg/mL | nih.gov |

| 19 | HeLa | 4.26 ± 0.3 μg/mL | nih.gov |

| 4c | HepG2 | 8.02 ± 0.38 μM | nih.gov |

| 4d | HepG2 | 6.95 ± 0.34 μM | nih.gov |

| 4c | HCT-116 | 7.15 ± 0.35 μM | nih.gov |

The anticancer activity of these compounds is attributed to their ability to interfere with several key cellular processes essential for cancer cell survival and proliferation.

Aurora Kinase Inhibition: Aurora kinases are crucial for cell cycle progression, and their inhibition can lead to cell death in cancer cells. nih.govyoutube.com Some nicotinonitrile derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov For instance, LY3295668, an Aurora A kinase inhibitor, has shown selective toxicity against cancer cells with mutations in the RB1 tumor suppressor gene. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are formed by the polymerization of tubulin, are essential for cell division. nih.govnih.gov Several compounds, including some nicotinonitrile derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov For example, PTC-028, a structural analog of PTC596, has been identified as a microtubule polymerization inhibitor. nih.gov

PIM-1 Kinase Inhibition: PIM-1 kinase is a protein that plays a role in the survival of cancer cells, and its inhibition is a promising strategy for cancer treatment. nih.govnih.govekb.eg A number of nicotinonitrile derivatives have been developed as potent inhibitors of PIM-1 kinase. nih.govekb.egnih.gov For instance, one study reported a novel series of nicotinonitrile derivatives that showed sub-micromolar inhibitory concentrations against three Pim kinase isoforms. nih.gov

A key mechanism by which nicotinonitrile derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and by modulating the cell cycle.

Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This leads to the activation of caspases, which are enzymes that execute the apoptotic process. nih.govnih.gov For example, certain nicotinonitrile derivatives have been shown to significantly increase the expression of caspase-3 and caspase-9. nih.govnih.gov

Furthermore, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing and proliferating. nih.govnih.govmdpi.commdpi.com Flow cytometry analysis has revealed that some derivatives can induce cell cycle arrest at the G2/M phase. nih.govmdpi.com This disruption of the normal cell cycle progression ultimately contributes to the antiproliferative effects of these compounds. nih.govnih.gov

Other Reported Biological Activities

While direct studies on the antioxidant properties of this compound are not extensively documented in the reviewed literature, the broader class of nicotinonitrile derivatives has shown promise in this area. For instance, novel nicotinonitrile analogues incorporating thiazole, pyrazole, and/or pyridine ring systems have been synthesized and evaluated for their antioxidant capabilities. In one study, a nicotinonitrile-thiazole hybrid demonstrated significant antioxidant activity, with an inhibition rate of 86.27% in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. dntb.gov.uaresearchgate.net Similarly, other research has highlighted the antioxidant potential of various heterocyclic compounds, suggesting that the core structure of this compound may possess free radical scavenging capabilities. nih.govnih.gov The investigation of spiro pyrrolo[3,4-d]pyrimidine derivatives also revealed antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov

The potential for nicotinonitrile-containing compounds to act as bronchodilators has been explored. A study focused on the synthesis and bronchodilation properties of various nicotinonitrile derivatives demonstrated that some of these compounds exhibited potent activity. nih.gov Specifically, certain synthesized analogues showed bronchodilation properties that were two to three times more potent than the standard reference, theophylline, when tested on pre-contracted tracheal rings using a histamine (B1213489) standard method. nih.gov Although this study did not specifically test this compound, it provides a basis for considering this class of compounds for potential respiratory therapeutic applications. nih.govkcl.ac.uknih.gov

Research into the antiviral properties of compounds structurally related to this compound has yielded promising results. A series of diarylpyrimidine analogues that feature a cyclopropylamino group have been synthesized and shown to exhibit moderate to potent activity against wild-type HIV-1. wikipedia.org The mechanism of action for these types of compounds is often the inhibition of reverse transcriptase, a critical enzyme for viral replication. wikipedia.orgnih.govnih.govwikipedia.org

Furthermore, a study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a cyclopropylamino group identified their antiviral activity against β-coronaviruses. nih.gov The antiviral effect of these compounds was attributed to the inhibition of the host casein kinase 2 (CSNK2), which is a kinase hijacked by viruses for their replication. nih.gov While these findings are for related heterocyclic structures, they suggest that the cyclopropylamino moiety may be a key pharmacophore for antiviral activity. nih.govcocrystalpharma.commdpi.commdpi.com

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov While direct evaluation of this compound as a cholinesterase inhibitor is not prominent in the literature, related nicotinonitrile and heterocyclic compounds have been investigated for this purpose. For example, some nicotinonitrile derivatives have shown inhibitory effects on AChE. dntb.gov.ua The search for new, potent, and selective BChE inhibitors is also an active area of research, with various in silico and in vitro screening methods being employed to identify promising candidates. nih.govnih.govmdpi.comresearchgate.netmdpi.com The structural features of this compound, being a heterocyclic compound, align with the general characteristics of molecules often screened for cholinesterase inhibitory activity.

Molecular Target Identification and Pathway Modulation

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. For compounds related to this compound, a few key enzymes have been identified as potential targets.

Reverse Transcriptase: As mentioned in the antiviral section, diarylpyrimidine analogues containing a cyclopropylamino group have been identified as inhibitors of HIV-1 reverse transcriptase. wikipedia.org This enzyme is essential for the life cycle of retroviruses. wikipedia.orgnih.govnih.govwikipedia.org

Casein Kinase 2 (CSNK2): In the context of antiviral research against β-coronaviruses, host cell casein kinase 2 (CSNK2) has been identified as a target for pyrazolo[1,5-a]pyrimidine derivatives that also contain a cyclopropylamino group. nih.gov Inhibition of this kinase interferes with the viral replication process. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Human dihydroorotate dehydrogenase (hDHODH) is an enzyme involved in the de novo synthesis of pyrimidines, which is a critical pathway for rapidly proliferating cells, including cancer cells and pathogens. nih.gov The inhibition of hDHODH is a therapeutic strategy for various diseases. nih.govresearchgate.netwhiterose.ac.uknih.govresearchgate.net While there is no direct evidence of this compound inhibiting DHODH, the broader class of heterocyclic compounds is often investigated for this activity.

Cholinesterases (AChE and BChE): As discussed in the context of Anti-Alzheimer's potential, acetylcholinesterase and butyrylcholinesterase are key targets for symptomatic treatment. nih.gov Various heterocyclic compounds are designed and screened for their ability to inhibit these enzymes. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Role of the Cyclopropylamino Moiety in Ligand-Target Binding Affinity and Specificity

The cyclopropylamino group is a recognized pharmacophore in medicinal chemistry, known to influence the binding affinity and specificity of a ligand for its biological target. While direct structure-activity relationship (SAR) studies for this compound are not readily found in the literature, research on related classes of compounds provides valuable insights.

The cyclopropyl (B3062369) group, a small, rigid, and lipophilic ring, can play several roles in ligand-target interactions. Its conformational rigidity can help to lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding and thus potentially increasing binding affinity. This rigidity can also contribute to selectivity, as the fixed orientation of the cyclopropyl group may be more complementary to the binding pocket of a specific target over others.

In studies of various enzyme inhibitors, the cyclopropyl moiety has been shown to be crucial for activity. For instance, research on 1-substituted cyclopropylamine (B47189) derivatives has demonstrated their role as irreversible inhibitors of histone demethylase KDM1A. nih.gov In this context, the cyclopropylamine scaffold is essential for the covalent inhibition mechanism. While there is no direct evidence, it is conceivable that the cyclopropylamino group in this compound could participate in similar interactions if the compound targets enzymes with appropriate active site residues.

Furthermore, the introduction of bulky or lipophilic substituents on the cyclopropylamine ring has been shown to enhance selectivity against other enzymes, such as monoamine oxidases (MAO-A and MAO-B). nih.gov This suggests that modifications to the cyclopropyl group in this compound could be a strategy to fine-tune its selectivity profile for a given biological target.

In the context of nicotinonitrile derivatives, which have been explored for a wide range of biological activities including as kinase inhibitors, the substituent at the 2-position is critical for determining target specificity and potency. researchgate.netnih.gov The cyclopropylamino group, with its unique steric and electronic properties, would be expected to direct the binding of the nicotinonitrile scaffold to a specific subset of protein targets. For example, in the design of inhibitors for the glycine (B1666218) site of the NMDA receptor, the introduction of specific heterocyclic groups was found to be critical for high affinity, with lipophilic substituents being well-tolerated and potentially occupying a hydrophobic pocket within the binding site. researchgate.net

Table 1: Potential Contributions of the Cyclopropylamino Moiety to Binding Affinity and Specificity

| Feature of Cyclopropylamino Moiety | Potential Role in Ligand-Target Interaction | Reference |

| Rigidity | Pre-organizes the ligand into a bioactive conformation, reducing the entropic cost of binding. | General medicinal chemistry principles |

| Lipophilicity | Can engage in favorable hydrophobic interactions within the binding pocket of the target protein. | researchgate.net |

| Stereochemistry | The defined three-dimensional structure can contribute to stereospecific interactions and enhance selectivity. | nih.gov |

| Covalent Bonding Potential | The strained ring system can, in some contexts, participate in covalent bond formation with the target, leading to irreversible inhibition. | nih.gov |

Elucidation of Downstream Biological Pathways and Signaling Cascades

Given the absence of specific studies on this compound, the elucidation of its downstream biological pathways and signaling cascades remains speculative. However, based on the known activities of related nicotinonitrile and aminopyridine compounds, several potential pathways could be modulated.

Many nicotinonitrile derivatives have been investigated as inhibitors of various protein kinases. researchgate.netnih.gov Kinases are key components of signaling cascades that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. If this compound were to act as a kinase inhibitor, it could affect pathways such as:

The JAK-STAT Pathway: Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling. nih.govnih.govmdpi.comdermatologytimes.comresearchgate.netwikipedia.orgnih.govdermnetnz.org Inhibition of JAKs can block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating immune responses. Several JAK inhibitors feature a pyrrolopyrimidine core, which is structurally related to the aminopyridine scaffold of this compound. wikipedia.org

The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. nih.gov Some nicotinic receptor agonists have been shown to modulate this pathway. nih.gov While it is unknown if this compound interacts with nicotinic receptors, this represents a potential downstream pathway.

The PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Some nicotinonitrile derivatives have been explored as inhibitors of kinases within this pathway.

Additionally, some 2-aminonicotinonitrile derivatives have been identified as inducers of autophagy, a cellular process involving the degradation of cellular components. researchgate.net This process is regulated by a complex network of signaling pathways, and its induction can have significant implications for cell fate.

Table 2: Hypothetical Downstream Signaling Pathways Potentially Modulated by this compound Based on Analogous Compounds

| Potential Target Class | Associated Signaling Pathway | Potential Cellular Outcome | References for Analogous Compounds |

| Protein Kinases (e.g., Pim-1, JAKs) | Pim Kinase Signaling, JAK-STAT Pathway | Regulation of apoptosis, cell cycle, and immune responses. | researchgate.netnih.govwikipedia.org |

| Nicotinic Acetylcholine Receptors | MAPK/ERK Pathway | Modulation of neuronal survival and apoptosis. | nih.gov |

| Autophagy-related proteins | Autophagy Pathway | Induction of programmed cell death or survival. | researchgate.net |

It is critical to emphasize that the biological activities and mechanisms of action discussed above are based on research on structurally related compounds and not on direct experimental evidence for this compound. Further investigation is required to definitively characterize the biological profile of this specific compound.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug discovery for predicting how a ligand, such as 2-(Cyclopropylamino)nicotinonitrile, might bind to a protein receptor and how stable that interaction would be in a biological system. nih.govdhu.edu.cn

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity using scoring functions. nih.gov For derivatives of nicotinonitrile and related pyridine (B92270) compounds, docking studies have been instrumental in elucidating their mechanism of action. For instance, studies on various cyanopyridine derivatives targeting kinases like VEGFR-2 and HER-2 have shown that the cyano group is often crucial for forming key hydrogen bond interactions within the ATP binding site. mdpi.com

In a typical docking study, the protein target is prepared, and the ligand is placed in the binding pocket to sample various conformations and orientations. The resulting poses are scored based on factors like electrostatic and van der Waals interactions. semanticscholar.org For example, in studies of related pyridine derivatives as cyclooxygenase (COX) inhibitors, docking revealed specific binding modes within the enzyme's active site, explaining their biological activity. nih.gov While specific docking studies for this compound are not widely published, analogous studies on similar structures, such as 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines targeting Casein Kinase 2α (CSNK2A), show the cyclopropylamino moiety fitting into specific pockets, contributing to binding affinity and selectivity. nih.gov

Table 1: Example of Molecular Docking Data for Related Heterocyclic Compounds This table presents illustrative data from studies on compounds structurally related to this compound to demonstrate the type of information gained from molecular docking.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Cyanopyridinone Derivatives | VEGFR-2 | -15.1 | Cys919, Asp1046 | mdpi.com |

| Dimethylpyridine Derivatives | COX-1 | -8.5 | Arg120, Tyr355 | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | CSNK2A | -9.2 | Val66, Asp175 | nih.gov |

| Thiopyrano[2,3-b]quinolines | CB1a | -6.1 | LYS-7, TRP-12, PHE-15 | semanticscholar.org |

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. dhu.edu.cn These simulations provide insights into the stability of the predicted binding pose and the conformational changes the ligand and protein may undergo in a simulated physiological environment. mdpi.commdpi.com

MD simulations can confirm whether crucial interactions, like hydrogen bonds identified in docking, are maintained over the simulation period. mdpi.com The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode. mdpi.com Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy. mdpi.commdpi.com For complex biological systems, such as drug interactions with lipid membranes, MD simulations are essential for understanding how a molecule's conformation influences its ability to permeate biological barriers. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. rsc.org

DFT calculations can determine the electronic structure of this compound, providing insights into its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. arxiv.org

Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atom of the nitrile group and the pyridine ring are expected to be electron-rich (nucleophilic) sites, while the hydrogen on the amino group is an electron-deficient (electrophilic) site. This information is critical for predicting how the molecule will interact with biological targets and its metabolic fate. arxiv.org

Quantum chemical methods are also employed to simulate spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to validate the calculated molecular structure. rsc.org Similarly, theoretical NMR chemical shifts can be computed and compared to experimental results to confirm the molecule's constitution and conformation. For the parent compound, nicotinonitrile, extensive experimental and theoretical spectroscopic data are available, which can serve as a benchmark for studies on its derivatives. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds. collaborativedrug.com They establish a relationship between a molecule's chemical structure and its biological activity, guiding the design of new analogs with improved properties. wikipedia.orgmdpi.com